
(1E)-1,3-Bis(2,3,4-trichlorophenyl)triaz-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-1,3-Bis(2,3,4-trichlorophenyl)triaz-1-ene is an organic compound characterized by the presence of trichlorophenyl groups attached to a triazene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-1,3-Bis(2,3,4-trichlorophenyl)triaz-1-ene typically involves the reaction of 2,3,4-trichloroaniline with nitrous acid to form the corresponding diazonium salt. This intermediate is then coupled with another molecule of 2,3,4-trichloroaniline under basic conditions to yield the triazene compound. The reaction conditions often include maintaining a low temperature to stabilize the diazonium salt and using a suitable base such as sodium hydroxide.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent yields. The use of automated systems to control reaction parameters such as temperature, pH, and reactant concentrations can enhance the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: (1E)-1,3-Bis(2,3,4-trichlorophenyl)triaz-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the triazene moiety into amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
(1E)-1,3-Bis(2,3,4-trichlorophenyl)triaz-1-ene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce triazene functionality into molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with anticancer activity.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of (1E)-1,3-Bis(2,3,4-trichlorophenyl)triaz-1-ene involves its interaction with molecular targets such as enzymes and receptors. The triazene moiety can undergo metabolic activation to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved may include the inhibition of enzyme activity or the induction of oxidative stress.
Comparaison Avec Des Composés Similaires
- (1E)-1,3-Bis(2,4,5-trichlorophenyl)triaz-1-ene
- (1E)-1,3-Bis(2,3,5-trichlorophenyl)triaz-1-ene
Comparison:
- Uniqueness: (1E)-1,3-Bis(2,3,4-trichlorophenyl)triaz-1-ene is unique due to the specific positioning of the chlorine atoms on the phenyl rings, which can influence its reactivity and biological activity.
- Reactivity: The presence of chlorine atoms in different positions can affect the compound’s reactivity in substitution and oxidation reactions.
- Biological Activity: Variations in the chlorine atom positions can lead to differences in the compound’s interaction with biological targets, potentially altering its efficacy and toxicity.
Propriétés
Numéro CAS |
897-80-3 |
|---|---|
Formule moléculaire |
C12H5Cl6N3 |
Poids moléculaire |
403.9 g/mol |
Nom IUPAC |
2,3,4-trichloro-N-[(2,3,4-trichlorophenyl)diazenyl]aniline |
InChI |
InChI=1S/C12H5Cl6N3/c13-5-1-3-7(11(17)9(5)15)19-21-20-8-4-2-6(14)10(16)12(8)18/h1-4H,(H,19,20) |
Clé InChI |
DYTDCKILJIWWNC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1NN=NC2=C(C(=C(C=C2)Cl)Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


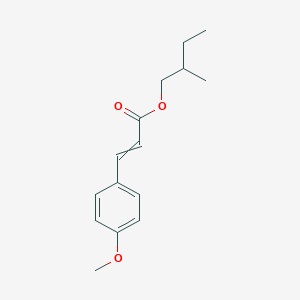
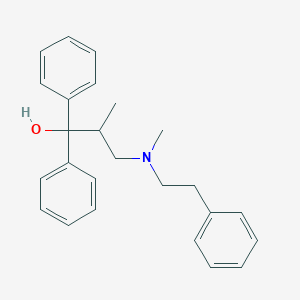
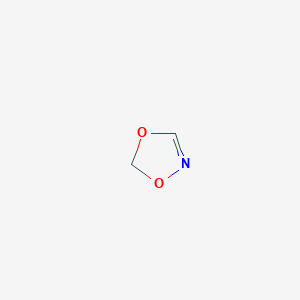
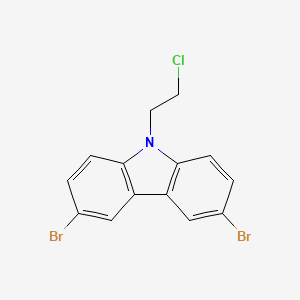
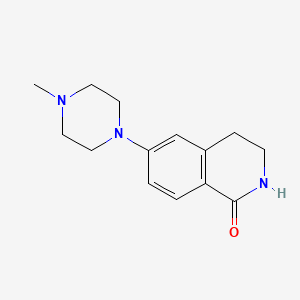
![Ethyl 3',4',5',6',7',8'-hexahydro-4a'h-spiro[1,3-dithiolane-2,2'-naphthalene]-4a'-carboxylate](/img/structure/B14750508.png)
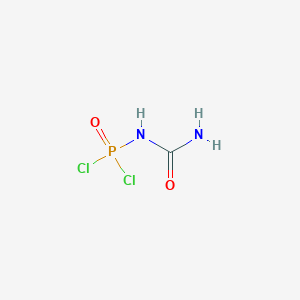
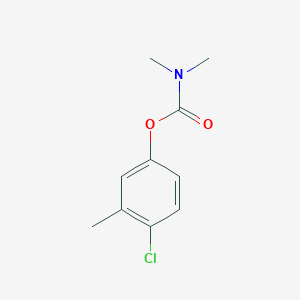
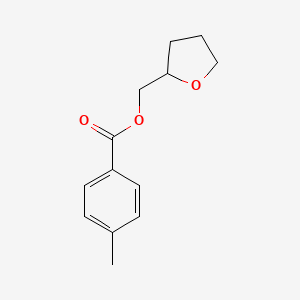
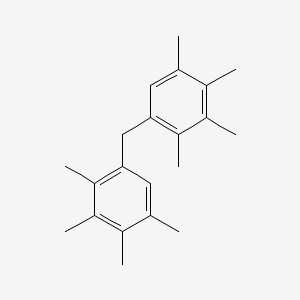
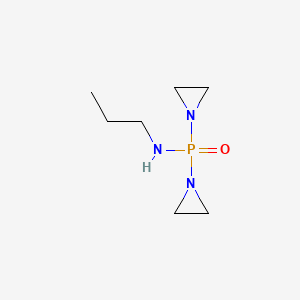
![3,5-diamino-N-[(E)-hydrazinylidenemethyl]pyrazine-2-carboxamide](/img/structure/B14750526.png)


